4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC19778265
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3 |
| Standard InChI Key | DNTNQRRKJYXLMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a 4,5-dihydrooxazole ring fused to a 4-methoxy-6-methylpyridin-2-yl group. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ | |
| Molecular Weight | 234.29 g/mol | |
| IUPAC Name | 2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
| Chiral Centers | 1 (C4 of oxazole) |
The stereochemistry at the oxazole’s C4 position differentiates the (R)- and (S)-enantiomers, which exhibit distinct catalytic and biological activities .
Spectroscopic and Crystallographic Data
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NMR: The NMR spectrum displays characteristic signals for the pyridine ring (δ 6.5–8.0 ppm), methoxy group (δ 3.8–4.0 ppm), and diastereotopic protons of the oxazole’s dihydro ring (δ 3.5–4.5 ppm) .
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X-ray Crystallography: Crystal structures of analogous oxazoline ligands reveal planar pyridine rings and twisted oxazole conformations, stabilizing metal coordination in catalytic complexes .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols involving:
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Formation of the Pyridine-Oxazole Backbone: Condensation of 4-methoxy-6-methylpyridine-2-carbaldehyde with chiral amino alcohols (e.g., (R)- or (S)-2-amino-3-methyl-1-butanol) under acidic conditions .
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Stereochemical Control: Asymmetric induction using Evans auxiliaries or chiral catalysts to achieve enantiomeric excess (e.e.) >98% .
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Purification: Chromatographic separation (SiO₂ or HPLC) to isolate enantiomers .
Industrial-Scale Production
Advanced techniques like continuous flow synthesis (residence time: 10–30 min, yield: 85–90%) and microwave-assisted reactions (150°C, 20 min, yield: 88%) enhance efficiency and scalability.
Applications in Asymmetric Catalysis
Chiral Ligand Design
The compound serves as a bidentate ligand in transition-metal catalysis, enabling enantioselective transformations:
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Cyclopropanation: Au(III) complexes of analogous oxazolines achieve 92% e.e. in styrene cyclopropanation .
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C–H Functionalization: Pd(II) catalysts with this ligand mediate asymmetric arylation (TON: 500–1,000) .
| Reaction Type | Metal Center | E.e. (%) | Application |
|---|---|---|---|
| Cyclopropanation | Au(III) | 92 | Pharmaceutical intermediates |
| Allylic Alkylation | Pd(II) | 89 | Agrochemicals |
| Hydroamination | Cu(I) | 95 | Natural product synthesis |
Radiopharmaceutical Synthesis
In -labeling, iodonium salts derived from this ligand enable site-selective fluorination of isoquinolines (radiochemical yield: 40–92%), critical for PET imaging probes .
Future Directions
Expanding Catalytic Applications
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Photoredox Catalysis: Developing Ir(III) or Ru(II) complexes for enantioselective C–N bond formation .
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Biocatalysis Integration: Hybrid metalloenzymes for green synthesis of chiral amines .
Drug Development
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